molecular formula C10H15NO4 B13933686 Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate

Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate

Cat. No.: B13933686
M. Wt: 213.23 g/mol
InChI Key: QNPREYCLSIKNDU-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate is a complex organic compound that belongs to the class of pyrrolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include pyrrolizine derivatives, which undergo various chemical transformations such as cyclization, esterification, and reduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate can be compared with other pyrrolizine derivatives, such as:

    Pyrrolizidine alkaloids: Known for their toxicological properties.

    Hydroxypyrrolizines: Studied for their biological activities.

    Carboxylate esters: Commonly used in organic synthesis.

The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in various applications.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 2-hydroxy-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h7,12H,2-6H2,1H3

InChI Key

QNPREYCLSIKNDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)O

Origin of Product

United States

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